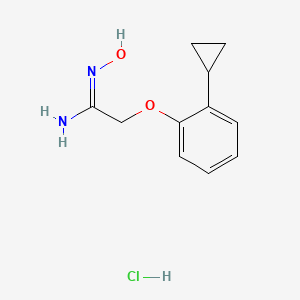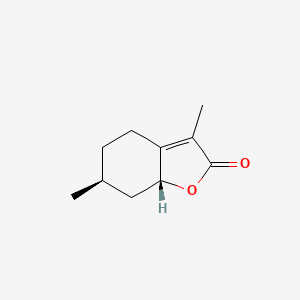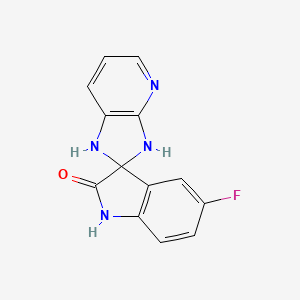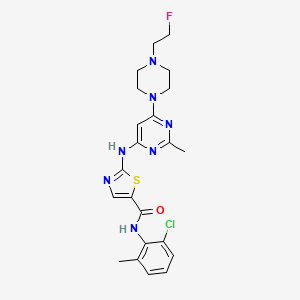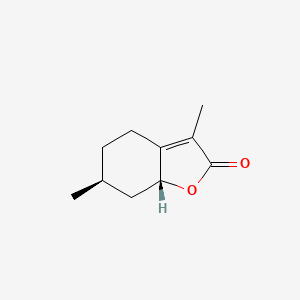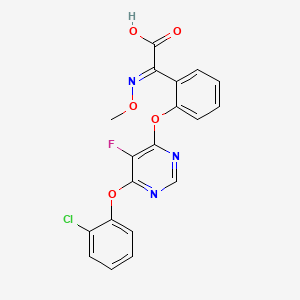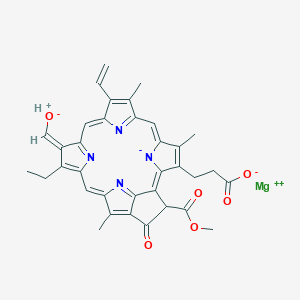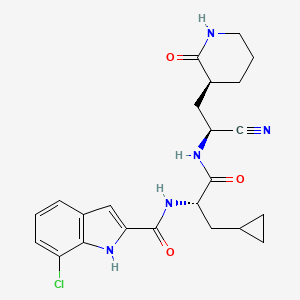
Lorcaserin metabolite M5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lorcaserin metabolite M5, also known as N-carbamoyl glucuronide lorcaserin, is a major metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for weight management in obese and overweight patients. The metabolite M5 is predominantly excreted in urine and plays a significant role in the pharmacokinetics of lorcaserin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lorcaserin involves multiple steps, including the formation of its major metabolites. The preparation of lorcaserin metabolite M5 typically involves the glucuronidation of lorcaserin. This process is catalyzed by enzymes in the liver, where lorcaserin undergoes conjugation with glucuronic acid to form N-carbamoyl glucuronide lorcaserin .
Industrial Production Methods: Industrial production of lorcaserin and its metabolites, including M5, involves large-scale chemical synthesis followed by purification processes. The production methods are designed to ensure high yield and purity of the final product. The specific industrial methods for the synthesis of this compound are proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions: Lorcaserin metabolite M5 primarily undergoes conjugation reactions. The major reaction involved in its formation is glucuronidation, where lorcaserin is conjugated with glucuronic acid. This reaction is facilitated by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under physiological conditions in the liver .
Major Products Formed: The major product formed from the glucuronidation of lorcaserin is N-carbamoyl glucuronide lorcaserin (M5). This metabolite is then excreted in the urine .
科学研究应用
Lorcaserin metabolite M5 has several scientific research applications, particularly in the fields of pharmacology and toxicology. Researchers study this metabolite to understand the pharmacokinetics and metabolism of lorcaserin. Additionally, the safety and efficacy of lorcaserin are evaluated by analyzing its metabolites, including M5 .
In the field of medicine, lorcaserin and its metabolites are investigated for their potential therapeutic effects beyond weight management. Studies have explored their use in treating conditions such as anxiety, depression, and substance abuse disorders .
作用机制
The exact mechanism of action of lorcaserin metabolite M5 is not fully understood. it is believed that the metabolite itself does not have significant pharmacological activity. Instead, the parent compound, lorcaserin, exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation leads to increased release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors to promote satiety and reduce food intake .
相似化合物的比较
Lorcaserin metabolite M5 can be compared with other metabolites of lorcaserin, such as lorcaserin sulfamate (M1). While M5 is the major metabolite excreted in urine, M1 is the major circulating metabolite in the plasma . Both metabolites are products of different metabolic pathways and have distinct roles in the pharmacokinetics of lorcaserin.
Similar compounds to lorcaserin include other serotonin receptor agonists used for weight management, such as fenfluramine and dexfenfluramine. lorcaserin is unique in its selectivity for serotonin 2C receptors, which reduces the risk of adverse effects associated with non-selective serotonin receptor agonists .
属性
CAS 编号 |
1361544-50-4 |
|---|---|
分子式 |
C18H22ClNO8 |
分子量 |
415.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22ClNO8/c1-8-7-20(5-4-9-2-3-10(19)6-11(8)9)18(26)28-17-14(23)12(21)13(22)15(27-17)16(24)25/h2-3,6,8,12-15,17,21-23H,4-5,7H2,1H3,(H,24,25)/t8-,12-,13-,14+,15-,17-/m0/s1 |
InChI 键 |
CAMRSOMZGDLNDE-GRXAUKGYSA-N |
手性 SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






